molecular formula C16H20N4O4S B2818771 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 921821-68-3

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2818771
CAS RN: 921821-68-3
M. Wt: 364.42
InChI Key: UYFNQWRBEZKMLQ-UHFFFAOYSA-N
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Description

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
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Scientific Research Applications

1. Antibacterial Agents

Compounds structurally related to 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide have been studied for their antibacterial properties. For instance, derivatives of 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, which share a similar core structure, have demonstrated significant antibacterial activity (Ramalingam et al., 2019).

2. Anticancer Activities

Research has also been conducted on the anticancer potential of related compounds. For example, studies on 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, which are structurally akin, showed promising results against a range of human tumor cell lines, especially in melanoma-type cell lines (Duran & Demirayak, 2012).

3. Antimicrobial Evaluation

Compounds similar in structure to this compound have been evaluated for their antimicrobial properties. For instance, 2,5-Disubstituted 1,3,4-oxadiazole compounds, which share a similar chemical framework, exhibited activity against various microbial species (Gul et al., 2017).

properties

IUPAC Name

2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-2-24-13-6-4-3-5-12(13)19-15(23)10-25-16-18-7-11(9-21)20(16)8-14(17)22/h3-7,21H,2,8-10H2,1H3,(H2,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFNQWRBEZKMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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